molecular formula C10H16O3 B14593176 5,5-Dimethyl-2-oxocyclohexyl acetate CAS No. 61592-52-7

5,5-Dimethyl-2-oxocyclohexyl acetate

Cat. No.: B14593176
CAS No.: 61592-52-7
M. Wt: 184.23 g/mol
InChI Key: OCQZFKXTCVZKAY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxocyclohexyl acetate: is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexane, featuring a ketone group at the second position and an acetate group at the fifth position, along with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-oxocyclohexyl acetate typically involves the following steps:

    Formation of the Cyclohexanone Derivative:

    Oxidation: The ketone group at the second position is introduced via oxidation reactions.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: 5,5-Dimethyl-2-oxocyclohexyl acetate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclohexane derivatives.

Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone derivative of cyclohexane.

    2-Acetoxy-4,4-dimethyl-cyclohexanone: A closely related compound with similar functional groups.

Uniqueness: 5,5-Dimethyl-2-oxocyclohexyl acetate is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61592-52-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(5,5-dimethyl-2-oxocyclohexyl) acetate

InChI

InChI=1S/C10H16O3/c1-7(11)13-9-6-10(2,3)5-4-8(9)12/h9H,4-6H2,1-3H3

InChI Key

OCQZFKXTCVZKAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(CCC1=O)(C)C

Origin of Product

United States

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